molecular formula C14H15Cl2NO4 B13420452 DCAT Maleate

DCAT Maleate

Cat. No.: B13420452
M. Wt: 332.2 g/mol
InChI Key: BESNJBBQZHHFBO-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DCAT Maleate typically involves the reaction of DCAT with maleic acid under controlled conditions. The reaction is carried out in an organic solvent, such as methanol or ethanol, and requires a catalyst to facilitate the esterification process. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and maintained for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

DCAT Maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

DCAT Maleate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Plays a role in studying enzyme inhibition and metabolic pathways.

    Medicine: Investigated for its potential in preventing neurodegenerative diseases like Parkinson’s syndrome.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

DCAT Maleate exerts its effects by inhibiting N-methyl transferases, enzymes responsible for the methylation of various substrates. By blocking these enzymes, this compound prevents the formation of neurotoxic compounds that contribute to Parkinson’s syndrome. The molecular targets include non-methylated pre-neurotoxins, and the pathways involved are primarily related to methylation processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DCAT Maleate

Unlike other maleate compounds, this compound is unique due to its specific inhibition of N-methyl transferases and its role in preventing neurotoxin formation. This makes it particularly valuable in neurochemical research and potential therapeutic applications .

Properties

Molecular Formula

C14H15Cl2NO4

Molecular Weight

332.2 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;5,6-dichloro-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C10H11Cl2N.C4H4O4/c11-9-4-1-6-5-7(13)2-3-8(6)10(9)12;5-3(6)1-2-4(7)8/h1,4,7H,2-3,5,13H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

BESNJBBQZHHFBO-BTJKTKAUSA-N

Isomeric SMILES

C1CC2=C(CC1N)C=CC(=C2Cl)Cl.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CC2=C(CC1N)C=CC(=C2Cl)Cl.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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